1,1,2-Trimethylhydrazine dihydrochloride
Overview
Description
1,1,2-Trimethylhydrazine dihydrochloride is a chemical compound with the molecular formula C₃H₁₂Cl₂N₂ and a molecular weight of 147.04 g/mol . It is primarily used for research purposes and is known for its high reactivity due to the presence of the hydrazine group. The compound is typically available as a white to yellow solid and is stored under inert atmosphere conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethylhydrazine dihydrochloride involves the methylation of hydrazine derivatives. One common method includes the reaction of hydrazine with methyl iodide under controlled conditions to form the desired product. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Alkylated or acylated hydrazine compounds.
Scientific Research Applications
1,1,2-Trimethylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, especially in cancer research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1,1,2-Trimethylhydrazine dihydrochloride involves its interaction with molecular targets through the hydrazine group. The compound can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to inhibition or modification of their activity. This interaction is crucial in its application as an enzyme inhibitor and in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trimethylhydrazinium iodide: Similar in structure but with different reactivity due to the presence of iodide instead of chloride.
1,2-Dimethylhydrazine dihydrochloride: Another hydrazine derivative with different substitution patterns and reactivity.
Uniqueness
1,1,2-Trimethylhydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
1,1,2-trimethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-4-5(2)3;;/h4H,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZGESOMSLXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594353 | |
Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339539-94-5 | |
Record name | 1,1,2-Trimethylhydrazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 339539-94-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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